Triricinolein

HPLC-ELSD quantification Triacylglycerol speciation Castor oil composition

Triricinolein (CAS 15505-14-3; synonym: Ricinolein), a triacylglycerol formed by acylation of the three hydroxy groups of glycerol with ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), constitutes approximately 71% to 81% of castor oil and serves as its principal functional component. The compound possesses the molecular formula C₅₇H₁₀₄O₉, a molecular weight of 933.43 g/mol, and is characterized by three hydroxyl groups and three double bonds per molecule, which confer distinct physicochemical properties including high polarity relative to non-hydroxylated triglycerides and the capacity for further chemical derivatization.

Molecular Formula C57H104O9
Molecular Weight 933.4 g/mol
CAS No. 15505-14-3
Cat. No. B104778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriricinolein
CAS15505-14-3
Molecular FormulaC57H104O9
Molecular Weight933.4 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O
InChIInChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1
InChIKeyZEMPKEQAKRGZGQ-VBJOUPRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triricinolein CAS 15505-14-3: Procurement-Specific Identity and Baseline Characterization


Triricinolein (CAS 15505-14-3; synonym: Ricinolein), a triacylglycerol formed by acylation of the three hydroxy groups of glycerol with ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), constitutes approximately 71% to 81% of castor oil and serves as its principal functional component [1]. The compound possesses the molecular formula C₅₇H₁₀₄O₉, a molecular weight of 933.43 g/mol, and is characterized by three hydroxyl groups and three double bonds per molecule, which confer distinct physicochemical properties including high polarity relative to non-hydroxylated triglycerides and the capacity for further chemical derivatization [2].

Triricinolein Procurement: Why Castor Oil or Non-Hydroxylated Triglycerides Are Not Acceptable Substitutes


Generic substitution using crude castor oil, hydrogenated castor oil, or non-hydroxylated triglycerides such as triolein fails because the hydroxyl functionality of triricinolein is the exclusive driver of critical performance attributes including polarity, lubricity, and chemical derivatization potential [1]. Crude castor oil contains only 71-81% triricinolein, with the balance consisting of less polar diricinoleoyltriacylglycerols (e.g., RRO, RRL) and non-hydroxylated triglycerides that dilute key properties and introduce compositional variability of up to ~30% across different sources and extraction methods [2]. Triolein (glyceryl trioleate), which lacks hydroxyl groups entirely, exhibits fundamentally different polarity, viscosity behavior, and oxidation chemistry, rendering it functionally non-equivalent in applications where hydroxyl group density governs performance [3].

Triricinolein CAS 15505-14-3: Quantified Differential Evidence Against Closest Analogs


Triricinolein Content Quantification: 71-81% Purity Baseline in Natural Castor Oil

HPLC-ELSD analysis of castor oil molecular species demonstrates that triricinolein (RRR) constitutes 71% of total acylglycerols, with the next most abundant species being diricinoleoyltriacylglycerols (RR-TAG) at a combined ~18%, specifically RRO at 8.8%, RRL at 6.6%, and RRS at 1.1% [1]. In a separate LC-MS analysis using an extended equivalent carbon number (E-ECN) rule to account for hydroxyl group contributions, triricinolein constituted approximately 81% of the total TAG content based on peak areas, with eight additional TAG species collectively comprising the remaining 19% [2].

HPLC-ELSD quantification Triacylglycerol speciation Castor oil composition

Hydroxyl Functionality Comparison: Triricinolein vs. Hydrogenated Castor Oil in Viscosity Index Retention

Hydrogenation of castor oil saturates the double bonds of the ricinoleate chains, converting triricinolein's three double bonds and three hydroxyl groups into a fully saturated structure that retains hydroxyl functionality but loses the unsaturation that contributes to low-temperature fluidity [1]. Castor oil (predominantly triricinolein) exhibits a viscosity of 663-713 mPa·s at 25°C and a viscosity index exceeding 90, whereas hydrogenated castor oil solidifies at ambient temperature due to elevated melting point from fatty acid saturation, effectively rendering it non-functional as a liquid lubricant or emollient at room temperature without formulation additives [2].

Viscosity index Hydrogenated castor oil Hydroxyl value

Chemoenzymatic Synthesis Efficiency: Lipase-Catalyzed Hydrolysis of Triricinolein vs. Conventional Chemical Esterification

Lipase-catalyzed hydrolysis of triricinolein using Penicillium roquefortii lipase yields 1,2(2,3)-diricinolein with high specificity, whereas conventional acid-catalyzed esterification of glycerol with ricinoleic acid yields a statistical mixture of mono-, di-, and triacylglycerols requiring extensive chromatographic separation [1]. This enzymatic approach leverages the pre-formed triricinolein structure to achieve regioselective hydrolysis, providing (2R)-2,3-diricinolein with high diastereoselectivity [2].

Lipase catalysis Chemoenzymatic synthesis Regioselective hydrolysis

Oxidative Stability Classification: Triricinolein Peroxide Value Baselines vs. Refined Vegetable Oils

Oxidative stability assessment of castor oil (as a proxy for triricinolein) reports peroxide values (PeV) ranging from 4.26 to 7.21 meq O₂/kg and free fatty acid (FFA) content from 2.55 to 3.94% in traditionally extracted Carmenicita variety oils [1]. These values are notably higher than refined vegetable oils such as soybean oil (PeV typically <2 meq O₂/kg post-refining) but reflect the presence of the conjugated unsaturation and hydroxyl groups that confer the compound's functional advantages [2].

Oxidative stability Peroxide value Free fatty acid

Triricinolein Impurity Reference Standards: Regulatory-Grade Analytical Characterization for ANDA and DMF Submissions

Commercially available triricinolein is supplied at purities of 98-99% with full Certificates of Analysis (COA) meeting regulatory guidelines for pharmaceutical research, Abbreviated New Drug Application (ANDA), Drug Master File (DMF) submissions, and quality control (QC) applications [1]. In contrast, crude castor oil is supplied as a natural mixture with variable triricinolein content (71-81%) and contains additional components including alkaloid ricinine, toxalbumin ricin, and non-triricinolein glycerides that can interfere with analytical methods and biological assays [2].

Impurity reference standard Pharmaceutical quality control ANDA submission

Triricinolein CAS 15505-14-3: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Purity Analytical Reference Standard for Triacylglycerol Quantification in Castor Oil and Derived Formulations

For laboratories performing HPLC-ELSD or LC-MS quantification of castor oil molecular species, triricinolein (≥98% purity) serves as the primary reference standard for calibrating the major component peak (71-81% of total acylglycerols). The extended equivalent carbon number (E-ECN = CN - 2·DB - 6·OH) rule for hydroxyl-containing TAGs, specifically validated for triricinolein on C18 columns, requires pure triricinolein for retention time calibration and method validation [1]. Procuring purified triricinolein rather than relying on crude castor oil eliminates co-elution interference from RR-TAG species (RRO 8.8%, RRL 6.6%, RRS 1.1%) and enables accurate quantification for pharmaceutical ANDA/DMF submissions where impurity profiling is required [2].

Starting Material for Chemoenzymatic Synthesis of Stereochemically Defined Partial Glycerides

Research laboratories synthesizing 1,2(2,3)-diricinolein or (2R)-2,3-diricinolein for liquid crystal precursors, ferroelectric materials, or structured lipid studies require purified triricinolein as the substrate for lipase-catalyzed regioselective hydrolysis. The Penicillium roquefortii lipase system provides high diastereoselectivity and eliminates the statistical product distribution of conventional acid-catalyzed esterification [1]. Procurement of triricinolein at ≥98% purity ensures that enzymatic reactions are not compromised by competing substrates (RRO, RRL, RRS) that would produce undesired mixed glyceride byproducts and complicate chromatographic purification [2].

Hydroxyl-Functional Bio-Based Lubricant Basestock with Controlled Viscosity Index and Liquid Handling at Ambient Temperature

For formulators developing biodegradable lubricants and metalworking fluids, triricinolein provides a viscosity of 663-713 mPa·s at 25°C with a viscosity index >90, maintaining liquid state at ambient temperature [1]. This contrasts directly with hydrogenated castor oil, which solidifies at room temperature (melting point 84-88°C) and requires melting or solvent dilution before use. The hydroxyl functionality of triricinolein provides polarity for metal surface adsorption and boundary lubrication, an attribute absent in non-hydroxylated triglycerides such as triolein. Procurement of purified triricinolein ensures consistent hydroxyl value and eliminates the oxidative variability inherent to crude castor oil [2].

Cosmetic Emollient and Refatting Agent Requiring Defined Composition for Regulatory Dossier Submission

In cosmetic formulations where triricinolein functions as an emollient, viscosity-increasing agent, and refatting agent, procurement of purified material (≥95% active) with documented heavy metal (<20 mg/kg Pb) and arsenic (<3 mg/kg As) limits per cosmetic technical specifications is required for regulatory compliance [1]. Crude castor oil cannot substitute due to undefined ricin content (a toxalbumin) and batch-to-batch compositional variability that would require additional safety assessment for each formulation lot. Purified triricinolein provides the functional hydroxyl-rich triglyceride structure for skin feel and film formation without the safety and reproducibility liabilities of natural castor oil [2].

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